![molecular formula C16H16ClN3OS2 B6121151 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide
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Overview
Description
2-[(Benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide, also known as BACH, is a chemical compound that has been studied for its potential use in scientific research. BACH is a hydrazinecarbothioamide derivative that has shown promise in various applications, including as an antitumor agent and as a potential therapeutic for neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in tumor growth and neurodegeneration. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to activate the antioxidant pathway Nrf2, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function, reduce oxidative stress, and increase antioxidant activity. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to have low toxicity in animal models. However, one limitation of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods for 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and the identification of potential targets for its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide in vivo, particularly in human clinical trials.
Synthesis Methods
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of benzyl mercaptan with acetic anhydride, followed by the reaction of the resulting product with 4-chlorophenylhydrazinecarbothioamide. The final product is purified through recrystallization.
Scientific Research Applications
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been studied for its potential use as an antitumor agent. In vitro studies have shown that 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been studied for its potential use as a therapeutic for neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function and reduce oxidative stress.
properties
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS2/c17-13-6-8-14(9-7-13)18-16(22)20-19-15(21)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUCUKNKZKWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(benzylsulfanyl)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide |
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